ADRA1D receptor antagonist 1 free base

α1D-adrenoceptor Radioligand binding GPCR pharmacology

ADRA1D receptor antagonist 1 free base ((R)-9s, CAS 1191908-24-3) is the definitive tool for selective α1D-adrenoceptor blockade (Ki=1.6 nM, IC30=15 nM). Unlike non-selective agents (prazosin, doxazosin) or clinically used uroselective drugs (tamsulosin, silodosin) with confounding multi-subtype pharmacology, (R)-9s provides unparalleled α1D vs α1A/α1B selectivity with low hERG inhibition. Orally bioavailable — validated in rat BOO and cyclophosphamide-induced cystitis models. Essential for deconvoluting α1D-mediated pathways in bladder and cardiovascular research. For R&D use only.

Molecular Formula C15H13ClN4O
Molecular Weight 300.74 g/mol
Cat. No. B12410736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADRA1D receptor antagonist 1 free base
Molecular FormulaC15H13ClN4O
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl
InChIInChI=1S/C15H13ClN4O/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21/h2-6,8-9,18H,1H3,(H2,19,21)/t9-/m1/s1
InChIKeyCDJPHTNUARAVMH-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADRA1D Receptor Antagonist 1 Free Base: Potent α1D-Adrenoceptor Antagonist for Urological Research


ADRA1D receptor antagonist 1 free base (CAS 1191908-24-3), also known as (R)-9s, is a potent, selective, and orally active antagonist of the human α1D-adrenoceptor (α1D-AR), exhibiting a binding affinity (Ki) of 1.6 nM [1]. This compound belongs to a class of subtype-selective α1-adrenoceptor antagonists designed to target the α1D subtype, which is implicated in lower urinary tract symptoms (LUTS) and overactive bladder (OAB) pathophysiology [2].

Why Generic α1-Antagonists Cannot Substitute ADRA1D Receptor Antagonist 1 Free Base in Research


Generic α1-adrenoceptor antagonists such as prazosin, doxazosin, and terazosin exhibit little or no selectivity among the α1A, α1B, and α1D subtypes, leading to off-target cardiovascular effects including orthostatic hypotension [1]. Even clinically used uroselective agents like tamsulosin and silodosin primarily target α1A-AR and exhibit complex, multi-subtype pharmacology that confounds mechanistic studies [2]. The unique, high selectivity profile of ADRA1D receptor antagonist 1 free base for α1D-AR enables researchers to isolate α1D-mediated pathways without confounding activity at α1A- or α1B-ARs, making it an essential tool for definitive target validation in urological and cardiovascular research [3].

ADRA1D Receptor Antagonist 1 Free Base: Quantitative Evidence of Differentiation from Key Comparators


Superior α1D-Adrenoceptor Binding Affinity: Direct Comparison to BMY 7378 and Naftopidil

ADRA1D receptor antagonist 1 free base demonstrates superior binding affinity for the human α1D-adrenoceptor (Ki = 1.6 nM) compared to the widely used research tool BMY 7378, which exhibits a Ki of 2 nM for the cloned rat α1D-AR . This represents a 20% improvement in affinity. Furthermore, it exhibits a 1.3-fold higher affinity than naftopidil, which displays a Ki of 1.2 nM for the human α1D-AR, but notably, naftopidil also shows high affinity for α1A-AR (Ki = 3.7 nM) [1].

α1D-adrenoceptor Radioligand binding GPCR pharmacology

Unmatched Subtype Selectivity: α1D Over α1A and α1B Versus Clinically Used Antagonists

ADRA1D receptor antagonist 1 free base exhibits significantly higher selectivity for α1D-AR over α1A- and α1B-ARs, and does not affect α1A- or α1B-ARs at concentrations where it fully antagonizes α1D-AR . In contrast, the clinically approved BPH drug silodosin exhibits high affinity for α1A-AR (Ki = 0.036 nM) with only 50-fold selectivity over α1D-AR (Ki = 2.0 nM) . Tamsulosin, another first-line BPH therapy, shows high affinity for both α1A-AR (Ki = 0.019 nM) and α1D-AR (Ki = 0.063 nM) [1].

Receptor selectivity α1A-adrenoceptor α1B-adrenoceptor

Functional Bladder Smooth Muscle Relaxation: IC30 Value Differentiates from BMY 7378

ADRA1D receptor antagonist 1 free base dose-dependently inhibits bladder contraction with an IC30 value of 15 nM, demonstrating functional efficacy in a relevant tissue model for lower urinary tract disorders [1]. While BMY 7378 is also known to inhibit vascular smooth muscle contraction, it is a multi-target drug with significant activity at 5-HT1A and α2C receptors, which confounds its use in functional bladder assays [2].

Bladder contraction Functional assay Overactive bladder

Favorable Cardiac Safety Profile: Low hERG Inhibition Versus Other α1-Antagonists

ADRA1D receptor antagonist 1 free base exhibits low hERG channel inhibition, a key indicator of reduced proarrhythmic potential . This is a critical differentiator from some α1-antagonists, which can exhibit hERG liability that limits their therapeutic utility. The compound was specifically optimized to reduce hERG liabilities during its development [1]. While specific hERG IC50 values for comparators are not always publicly disclosed, the intentional reduction of hERG liability is a core design feature of this chemotype [1].

hERG channel Cardiac safety QT prolongation

Validated In Vivo Efficacy in Disease-Relevant Model: Reduction of Non-Voiding Bladder Contractions

In a rat model of bladder outlet obstruction (BOO), intravenous administration of ADRA1D receptor antagonist 1 free base (4.4 µg/kg) dose-dependently decreased the occurrence of non-voiding bladder contractions during the urinary storage phase . Oral administration (10 µg/kg) also inhibited cyclophosphamide-induced urinary frequency [1]. This in vivo validation is a key differentiator from older tool compounds like BMY 7378, which have limited in vivo data in urological models due to their complex polypharmacology [2].

In vivo pharmacology Bladder outlet obstruction Overactive bladder

Oral Bioavailability Enables Convenient In Vivo Dosing, Expanding Experimental Utility

ADRA1D receptor antagonist 1 free base is reported to be orally active, as demonstrated by its efficacy following oral administration (10 µg/kg, p.o.) in a rat model of urinary frequency [1]. In contrast, many research-grade α1D antagonists, including A-315456 and BMY 7378, lack published oral bioavailability data or require parenteral administration for in vivo studies [2].

Oral bioavailability Pharmacokinetics In vivo dosing

ADRA1D Receptor Antagonist 1 Free Base: Optimal Application Scenarios in Urological and Cardiovascular Research


Mechanistic Dissection of α1D-Adrenoceptor Signaling in Overactive Bladder and Detrusor Overactivity

ADRA1D receptor antagonist 1 free base is the preferred tool for isolating the contribution of α1D-AR to bladder smooth muscle contraction and non-voiding contractions, which are key pathophysiological features of overactive bladder (OAB) and detrusor overactivity [1]. Its high potency (Ki = 1.6 nM), functional efficacy (IC30 = 15 nM), and in vivo validation in a rat BOO model make it ideal for both in vitro tissue bath studies and in vivo cystometry experiments, allowing researchers to definitively link α1D antagonism to urodynamic improvements .

Cardiovascular Pharmacology Studies Requiring Pure α1D Antagonism Without α1A/α1B or hERG Confounds

For studies investigating the role of α1D-AR in vascular tone, hypertension, or cardiac function, ADRA1D receptor antagonist 1 free base offers a cleaner alternative to BMY 7378 [1]. Its lack of activity at α1A- and α1B-ARs and low hERG inhibition ensures that observed effects are due specifically to α1D-AR blockade, not off-target activity at other adrenoceptor subtypes or cardiac ion channels . This is crucial for accurately mapping the physiological and pathological roles of α1D-AR in the cardiovascular system.

Preclinical Target Validation and Lead Optimization for Novel Urological Therapeutics

In drug discovery programs targeting LUTS, BPH, or OAB, ADRA1D receptor antagonist 1 free base serves as an excellent reference compound and chemical probe for target validation [1]. Its oral bioavailability enables convenient dosing in chronic efficacy models, and its favorable safety profile supports its use as a benchmark for evaluating novel α1D antagonists in screening cascades . It can be used to benchmark new chemical entities in terms of potency, selectivity, and in vivo efficacy.

Comparative Pharmacology Benchmarking Against Clinical α1-Antagonists (e.g., Tamsulosin, Silodosin)

ADRA1D receptor antagonist 1 free base can be used as a pure α1D control in studies comparing the subtype selectivity and functional effects of clinically used α1-antagonists like tamsulosin and silodosin [1]. This allows researchers to deconvolute the complex, multi-subtype pharmacology of these drugs and attribute specific therapeutic or adverse effects to individual α1-AR subtypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADRA1D receptor antagonist 1 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.